Ganetespib is a fully synthetic, small molecule inhibitor of HSP90. [, ] HSP90 is a molecular chaperone protein essential for regulating the stability and activity of several client proteins involved in oncogenesis. [] Ganetespib, classified as a triazolone heterocyclic compound, [] binds to the ATP pocket in the N-terminus of HSP90, leading to the downregulation of HSP90 client protein levels. [] Ganetespib is currently being evaluated in pre-clinical and clinical trials for various cancers due to its ability to disrupt multiple oncogenic signaling pathways. [, ]
Ganetespib is described as a "resorcinolic triazolone" compound. [, ] This indicates the presence of a resorcinol moiety and a triazolone core within its molecular structure. These structural elements likely contribute to ganetespib's high affinity binding to the ATP binding pocket of HSP90. [] More detailed structural analysis, including bond lengths, angles, and spatial arrangement of atoms, would require access to published chemical data or crystallographic studies.
Ganetespib functions as a potent and selective inhibitor of HSP90. [] It binds with high affinity to the ATP-binding pocket in the N-terminus of HSP90, disrupting its chaperone function. [, ] This disruption leads to the degradation and inactivation of various HSP90 client proteins, many of which are critical for oncogenic signaling pathways. [, , , , , ] By targeting HSP90, ganetespib induces cell cycle arrest, [, , ] apoptosis, [, , ] inhibits angiogenesis and metastasis, [, ] and sensitizes cancer cells to chemotherapy and radiation. [, , , ]
Ganetespib is being evaluated in clinical trials for various cancers. [, , , , , ] These trials investigate the safety, efficacy, and optimal dosing regimens of ganetespib as a single agent and in combination with other therapies.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: